N-benzhydrylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Applications
N-benzhydrylethanamine derivatives are efficient antibacterial agents and have been widely used on different kinds of surfaces due to their biocidal functions against a broad range of microorganisms . They exhibit long-term stabilities and regenerable properties . For example, they have been used in antimicrobial finishing and gained more attention for their biocidal functions against a broad range of microorganisms .
Application in Textile Materials
Textile materials, especially cotton, provide a good condition for micro-organisms to grow and breed. To prevent cross-infection of diseases, an antibacterial property is a necessary function which should be added to medical and healthcare used textiles . N-benzhydrylethanamine has been used in this context to provide antibacterial properties to these textiles .
Synthesis of Primary Amines
N-benzhydrylethanamine has been used as an effective aminating agent for the synthesis of primary amines . This application is particularly useful in the field of organic chemistry, where the synthesis of primary amines is a common requirement .
Application in Healthcare
In the healthcare sector, N-benzhydrylethanamine has been used to inhibit the growth of harmful microorganisms, thereby preventing a large number of infectious diseases . This is particularly important in environments such as hospitals, where the risk of cross-infection is high .
Application in Antimicrobial Finishing
N-benzhydrylethanamine has been used in antimicrobial finishing, where it has gained attention for its biocidal functions against a broad range of microorganisms . This makes it a promising candidate for use in a variety of applications where antimicrobial properties are required .
Application in the Synthesis of N-halamines Polymers
N-benzhydrylethanamine has been used in the synthesis of N-halamines polymers . These polymers have a wide range of applications, including in the development of antimicrobial agents .
Mechanism of Action
Target of Action
It is structurally related to diphenhydramine , a first-generation H1 receptor antihistamine . Therefore, it’s plausible that N-Benzhydrylethanamine may also interact with H1 receptors.
Mode of Action
These receptors are located on various cells, including respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons .
Biochemical Pathways
Diphenhydramine, a structurally related compound, is known to affect several neurotransmitter systems that influence behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid . It’s possible that N-Benzhydrylethanamine may have similar effects.
Result of Action
Based on its structural similarity to diphenhydramine, it may have antihistaminic effects, potentially leading to relief from allergy symptoms .
properties
IUPAC Name |
N-benzhydrylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBOSHPPYQRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydrylethanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.